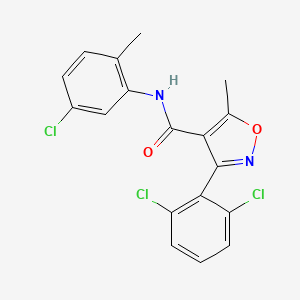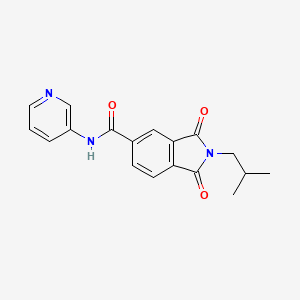
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, leading to the regulation of gene expression. BET inhibitors have gained attention in recent years due to their potential as therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the inhibition of BET protein-mediated transcriptional activation of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects:
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, leading to its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its high potency and selectivity for BET proteins, making it a valuable tool for studying the role of BET proteins in disease progression. However, one limitation of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors that can be used as therapeutic agents for various diseases. Another area of focus is the identification of biomarkers that can be used to predict patient response to BET inhibitors. Finally, there is a need for further studies to understand the long-term effects of BET inhibition on normal cell function and to identify potential side effects of BET inhibitors.
Synthesemethoden
The synthesis of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-pyridinecarboxaldehyde with isobutylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with 5-isoindolinecarboxylic acid to form the final product, 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-6-5-12(8-15(14)18(21)24)16(22)20-13-4-3-7-19-9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYHVSNDOTLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
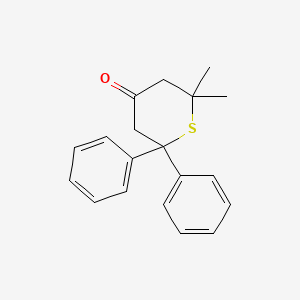
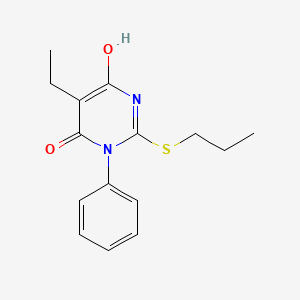
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
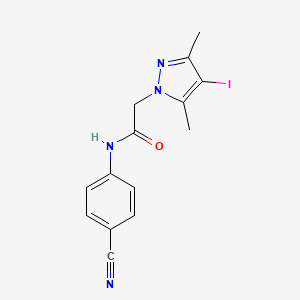
![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)
